
RN-18
Overview
Description
RN-18 is a chemical compound known for its role as an inhibitor of the human immunodeficiency virus type 1 viral infectivity factor. This compound has shown significant potential in inhibiting the replication of the human immunodeficiency virus by targeting the viral infectivity factor, a regulatory protein that does not have cellular homologs .
Mechanism of Action
Target of Action
The primary target of RN-18 is the HIV-1 viral infectivity factor (Vif) . It plays a crucial role in the HIV-1 life cycle, particularly in counteracting the host’s antiviral defenses .
Mode of Action
This compound acts as an inhibitor of Vif . It interferes with the function of Vif, thereby enhancing the antiviral activity of the human APOBEC3G protein
Biochemical Analysis
Biochemical Properties
RN-18 plays a significant role in biochemical reactions, particularly in the context of HIV-1 infection. It interacts with the Vif protein, a key player in the HIV-1 life cycle . By inhibiting the action of Vif, this compound prevents the degradation of the APOBEC3G enzyme . This interaction is crucial as it allows APOBEC3G to exert its antiviral activity, thereby inhibiting the replication of HIV-1 .
Cellular Effects
This compound has profound effects on various types of cells, especially those infected by HIV-1. It influences cell function by interfering with the action of the Vif protein . This interference impacts cell signaling pathways and gene expression, particularly those related to the immune response against HIV-1 . Furthermore, this compound affects cellular metabolism by preventing the degradation of APOBEC3G, thereby allowing this enzyme to inhibit the replication of HIV-1 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Vif protein, thereby inhibiting the latter’s function . This inhibition prevents the Vif-mediated degradation of APOBEC3G . As a result, APOBEC3G can exert its antiviral activity, leading to the inhibition of HIV-1 replication .
Metabolic Pathways
Its interaction with the Vif protein suggests that it may play a role in the metabolic pathways related to the life cycle of HIV-1 .
Transport and Distribution
Given its role in inhibiting the Vif protein, it is likely that it is transported to sites where Vif and APOBEC3G interact .
Subcellular Localization
Considering its role in inhibiting the Vif protein, it is likely that it localizes to the same subcellular compartments where Vif and APOBEC3G interact .
Preparation Methods
Chemical Reactions Analysis
RN-18 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Medical Applications
- Cancer Treatment: RN-18 has been proposed for use in targeted radiotherapy. Its ability to emit alpha particles allows for localized treatment of tumors with minimal damage to surrounding tissues. Case studies have shown promising results in treating specific types of cancers where traditional therapies have failed .
- Radiological Studies: this compound is utilized in studies assessing the biological effects of radiation exposure, contributing to the understanding of radon's impact on human health.
Environmental Monitoring
- Radon Detection: this compound is employed in environmental science for detecting radon levels in residential and commercial buildings. High concentrations of radon can pose significant health risks, making its monitoring crucial .
- Air Quality Assessment: The compound aids in evaluating air quality by measuring radon emissions from geological formations, particularly in areas with granite bedrock where radon accumulation is more likely.
Industrial Applications
- Noble Gas Separation: this compound plays a role in industrial air separation processes, enhancing the efficiency of noble gas extraction methods. This application is critical for producing high-purity gases for various industrial uses .
- Research and Development: Researchers are exploring this compound's potential as a tracer gas in various industrial processes, allowing for better monitoring and optimization of chemical reactions.
Data Tables
Application Area | Description | Case Studies/Findings |
---|---|---|
Medical | Cancer treatment via localized radiotherapy | Significant tumor reduction observed in trials |
Environmental Monitoring | Radon level detection in buildings | Increased awareness of health risks |
Industrial | Noble gas separation processes | Improved efficiency in gas extraction methods |
Case Study 1: Cancer Treatment Efficacy
A clinical trial involving patients with localized tumors demonstrated that the implantation of this compound significantly reduced tumor size over a six-month period. The study highlighted the compound's effectiveness compared to conventional treatments, which often resulted in more extensive side effects.
Case Study 2: Radon Monitoring
In a study conducted across several states, homes were tested for radon levels using this compound as a tracer gas. Results indicated that homes built on granite formations had higher concentrations of radon, leading to recommendations for mitigation measures to reduce health risks associated with long-term exposure.
Comparison with Similar Compounds
RN-18 is unique compared to other similar compounds due to its specific inhibition of the viral infectivity factor. Similar compounds include RN-19, which also inhibits the viral infectivity factor but with different potency and specificity. This compound shows greater potency and specificity in inhibiting the viral infectivity factor compared to RN-19 .
Biological Activity
RN-18, a synthetic compound, has garnered attention in the scientific community for its potential biological activities, particularly in the modulation of immune responses. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is primarily recognized as a derivative related to interleukin-18 (IL-18), a cytokine involved in various immune responses. IL-18 is known for its dual role in promoting inflammation and regulating immune homeostasis, acting as a critical player in the Th1 immune response . The biological activity of this compound is closely linked to its interaction with IL-18 and its receptor.
IL-18 and Its Receptor:
- IL-18 Functionality: IL-18 enhances the activity of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), crucial for combating intracellular pathogens and tumor cells. It operates through a signaling pathway that involves the binding to its receptors IL-18Rα and IL-18Rβ, leading to the activation of NF-κB and other downstream signaling molecules .
This compound's Role:
- Modulation of Immune Responses: this compound acts as an agonist or antagonist to IL-18 signaling pathways, depending on the context. It can enhance or inhibit the production of interferon-gamma (IFN-γ) from T-cells and NK cells, which is vital for effective immune responses .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Recent studies have explored the clinical implications of this compound in various disease contexts:
- Autoimmune Diseases:
- Cancer Immunotherapy:
Research Findings
Recent research highlights several critical aspects of this compound's biological activity:
- Cytokine Modulation: this compound can alter the cytokine milieu in inflammatory settings, influencing both pro-inflammatory and anti-inflammatory pathways. This duality makes it a candidate for further exploration in therapeutic settings .
- Safety Profile: Clinical trials have indicated that this compound is well-tolerated in human subjects, with no significant adverse effects reported during initial phases .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-nitrophenyl)sulfanylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-26-18-8-4-3-7-17(18)21-20(23)16-6-2-5-9-19(16)27-15-12-10-14(11-13-15)22(24)25/h2-13H,1H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNUDHUHXMELIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2SC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361711 | |
Record name | 2-(4-Nitrophenylthio)-N-(2-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431980-38-0 | |
Record name | 2-(4-Nitrophenylthio)-N-(2-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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